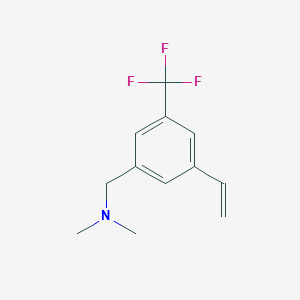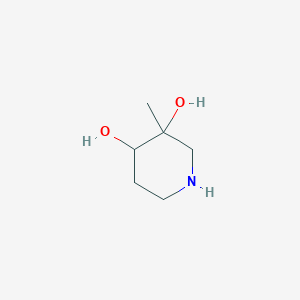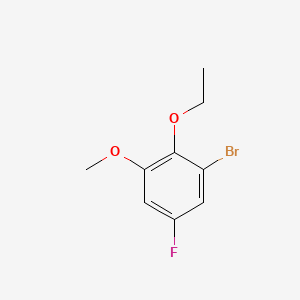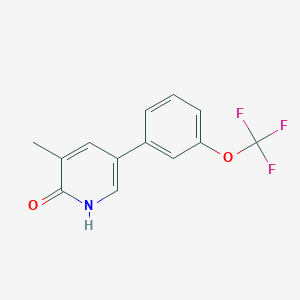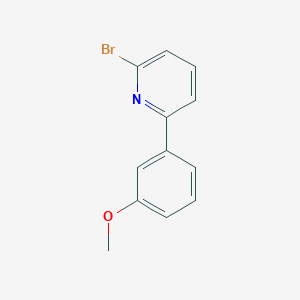
2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid: is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a difluoromethoxyphenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Difluoromethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluoromethoxy group is introduced to a phenyl ring, which is then attached to the pyrimidine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the difluoromethoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology and Medicine: In medicinal chemistry, 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid is investigated for its potential as an anti-inflammatory agent. It has shown promise in inhibiting certain enzymes and pathways involved in inflammatory responses .
Industry: The compound is used in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In the context of its anti-inflammatory activity, the compound inhibits enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are key players in the inflammatory response . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
類似化合物との比較
4-[2-(Difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid (phenylmethyl) ester: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid: This compound is similar but lacks the difluoromethoxy group, which can significantly alter its chemical and biological properties.
Uniqueness: The presence of the difluoromethoxy group in 2-(4-(Difluoromethoxy)phenyl)pyrimidine-5-carboxylic acid imparts unique electronic properties that can enhance its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials with specific desired properties.
特性
分子式 |
C12H8F2N2O3 |
|---|---|
分子量 |
266.20 g/mol |
IUPAC名 |
2-[4-(difluoromethoxy)phenyl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H8F2N2O3/c13-12(14)19-9-3-1-7(2-4-9)10-15-5-8(6-16-10)11(17)18/h1-6,12H,(H,17,18) |
InChIキー |
QFHNYRRJIYVCFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester](/img/structure/B14767420.png)
![3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14767427.png)
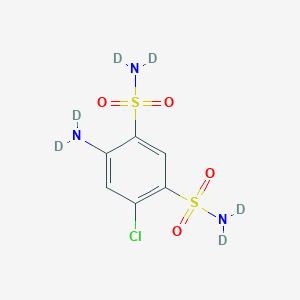
![5-Fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one](/img/structure/B14767438.png)
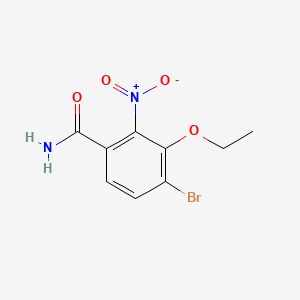
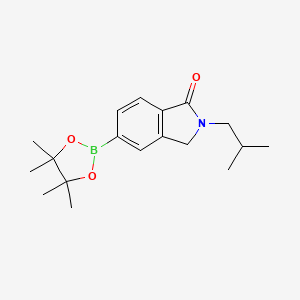
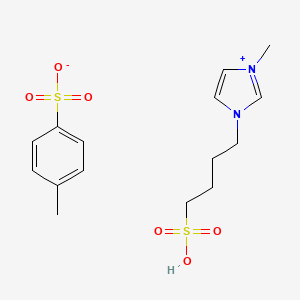

![ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate](/img/structure/B14767456.png)
